Structural Differentiation: 4-Bromophenyl vs. Unsubstituted Phenyl on the Oxadiazole Ring
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide incorporates a 4-bromophenyl substituent at the oxadiazole 5-position, distinguishing it from the unsubstituted benzamide analog (CAS 126631-01-4) and the 4-chlorobenzamide analog. The bromine atom provides a heavier halogen capable of sigma-hole halogen bonding with protein backbone carbonyls, a feature absent in unsubstituted phenyl or methyl-substituted analogs [1]. In the HSGN-218 antibacterial series, halogen substitution on the oxadiazole aryl ring was critical for achieving MIC values below 0.1 μM; removal or replacement of halogens abolished activity [2]. The 4-bromo group also serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling downstream diversification that is not possible with the unsubstituted benzamide analog [1].
| Evidence Dimension | Halogen substituent identity at oxadiazole 5-phenyl para position |
|---|---|
| Target Compound Data | 4-Bromophenyl (Br, van der Waals radius ~1.85 Å, capable of halogen bonding) |
| Comparator Or Baseline | Unsubstituted benzamide analog: phenyl (H, no halogen bonding capacity). 4-Chlorobenzamide analog: chloro (smaller halogen, weaker halogen bond donor). |
| Quantified Difference | Halogen bond donor strength trend: I > Br > Cl > F (class-level inference based on sigma-hole magnitude). Exact ΔΔG of halogen bonding not measured for this specific compound. |
| Conditions | Structural and physicochemical inference; no direct experimental binding data available for this compound. |
Why This Matters
For users prioritizing synthetic tractability and potential for halogen-bond-mediated target engagement, the 4-bromophenyl group offers dual functionality as both a pharmacophoric element and a cross-coupling handle, features absent in the unsubstituted benzamide analog CAS 126631-01-4.
- [1] Cavallo G, Metrangolo P, Milani R, et al. 'The Halogen Bond.' Chem Rev. 2016;116(4):2478–2601. doi:10.1021/acs.chemrev.5b00484. Comprehensive review establishing halogen bonding principles relevant to 4-bromophenyl pharmacophores. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. HSGN-218 Ligand Page, Ligand ID 13054. Reference 1 therein describes the antibacterial SAR of the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide series. Accessed May 2026. View Source
